molecular formula C13H9BrINO2 B6363292 N-(2-bromophenyl)-2-hydroxy-5-iodobenzamide CAS No. 1280729-49-8

N-(2-bromophenyl)-2-hydroxy-5-iodobenzamide

Cat. No.: B6363292
CAS No.: 1280729-49-8
M. Wt: 418.02 g/mol
InChI Key: UJXWHCDXPOPQCH-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-hydroxy-5-iodobenzamide is an organic compound that features both bromine and iodine atoms attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-hydroxy-5-iodobenzamide typically involves a multi-step process. One common method includes the following steps:

    Iodination: The addition of an iodine atom to the benzamide structure.

These reactions often require specific catalysts and conditions to ensure high yields and purity. For example, the bromination step might use bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The iodination step could involve iodine and a suitable oxidizing agent, while hydroxylation might be achieved using a hydroxylating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-hydroxy-5-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2-bromophenyl)-2-hydroxy-5-iodobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-hydroxy-5-iodobenzamide depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromophenyl)-2-hydroxy-5-iodobenzamide is unique due to the combination of bromine, iodine, and hydroxyl groups on a benzamide structure. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(2-bromophenyl)-2-hydroxy-5-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrINO2/c14-10-3-1-2-4-11(10)16-13(18)9-7-8(15)5-6-12(9)17/h1-7,17H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXWHCDXPOPQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)I)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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